1-Cyclopentyl-3-propylthiourea
Description
1-Cyclopentyl-3-propylthiourea is a thiourea derivative featuring a cyclopentyl group attached to one nitrogen atom and a propyl group on the adjacent nitrogen of the thiourea core (SC(NH2)2). Thiourea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to act as ligands or enzyme inhibitors. For instance, substituents like cyclopentyl and propyl may influence lipophilicity, solubility, and reactivity compared to smaller or branched substituents seen in related compounds .
Properties
Molecular Formula |
C9H18N2S |
|---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
1-cyclopentyl-3-propylthiourea |
InChI |
InChI=1S/C9H18N2S/c1-2-7-10-9(12)11-8-5-3-4-6-8/h8H,2-7H2,1H3,(H2,10,11,12) |
InChI Key |
UADDBGFVTLKPOA-UHFFFAOYSA-N |
SMILES |
CCCNC(=S)NC1CCCC1 |
Canonical SMILES |
CCCNC(=S)NC1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The cyclopentyl group in this compound introduces steric bulk and lipophilicity compared to the smaller methyl or isobutyl groups in 1-methyl-3-(2-methylpropyl)thiourea . This may reduce solubility in polar solvents but enhance membrane permeability.
- Molecular Weight: The higher molecular weight of this compound (186.3 g/mol vs.
- Functional Group Diversity : Unlike thioureas, 1-cyclopropylpyrrolidin-3-amine () lacks the sulfur atom, leading to distinct reactivity and toxicity profiles .
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